molecular formula C22H18FN3O2 B2511624 1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921799-19-1

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Numéro de catalogue: B2511624
Numéro CAS: 921799-19-1
Poids moléculaire: 375.403
Clé InChI: RZDDRPZAQQNVSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrido[3,2-d]pyrimidine family and has a unique chemical structure that makes it a promising candidate for drug development.

Applications De Recherche Scientifique

Preclinical Pharmacology and Pharmacokinetics

The study by Garner et al. (2015) explored the pharmacodynamic and pharmacokinetic properties of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing its high-binding affinity and no off-target activity. The efficacy of CERC-301 was demonstrated in various tests, suggesting its potential in clinical trials for major depressive disorder based on a translational approach guided by receptor occupancy to select doses (Garner et al., 2015).

Pharmacogenetics and Toxicity

Several studies have focused on the pharmacogenetics of fluoropyrimidine metabolism, particularly the role of dihydropyrimidine dehydrogenase (DPD) in drug-induced toxicity. These studies highlight the genetic basis for variability in drug tolerance and the impact of DPD deficiency on severe toxicity risks. For instance, Harris et al. (1991) described the inheritance of a defect in pyrimidine catabolism associated with drug-induced toxicity in patients receiving 5-fluorouracil, underscoring the potential for monitoring DPD activity to manage patient treatment (Harris et al., 1991).

Enzyme Activity and Chemotherapy Efficacy

Research has also delved into the clinical relevance of enzyme activities, such as DPD and thymidylate synthase (TS), in the context of chemotherapy efficacy. For example, Sasako et al. (2014) investigated the expression of genes involved in pyrimidine metabolism in patients undergoing 5-fluorouracil-based therapy, finding that high TS and DPD gene expression was associated with enhanced benefits from postoperative adjuvant treatment in gastric cancer (Sasako et al., 2014).

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological targets. Without more information, it’s difficult to predict exactly how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without more information, it’s difficult to provide a detailed safety assessment .

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Propriétés

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-15-8-10-16(11-9-15)13-26-21(27)20-19(7-4-12-24-20)25(22(26)28)14-17-5-2-3-6-18(17)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDDRPZAQQNVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.